molecular formula C11H13BrO4 B13555631 Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13555631
M. Wt: 289.12 g/mol
InChI Key: DVWUXNUDHKDQTA-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H13BrO4 This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxypropanoate moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate typically involves the bromination of a methoxy-substituted benzene derivative followed by esterification and hydroxylation reactions. One common method includes the following steps:

    Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-5-methoxyphenol.

    Esterification: The brominated phenol is then esterified with methyl chloroformate in the presence of a base like pyridine to form methyl 3-(2-bromo-5-methoxyphenyl)propanoate.

    Hydroxylation: Finally, the ester is hydroxylated using a suitable oxidizing agent such as potassium permanganate to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: Methyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate.

    Reduction: Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanol.

    Substitution: Methyl 3-(2-azido-5-methoxyphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the hydroxypropanoate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate
  • Methyl 3-(2-azido-5-methoxyphenyl)-3-hydroxypropanoate
  • Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanol

Uniqueness

Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is unique due to the combination of its bromine atom, methoxy group, and hydroxypropanoate moiety This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H13BrO4/c1-15-7-3-4-9(12)8(5-7)10(13)6-11(14)16-2/h3-5,10,13H,6H2,1-2H3

InChI Key

DVWUXNUDHKDQTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(CC(=O)OC)O

Origin of Product

United States

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